1-{[6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole
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Overview
Description
1-({6-[(3,4-DIMETHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({6-[(3,4-DIMETHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to form the triazolothiadiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({6-[(3,4-DIMETHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-({6-[(3,4-DIMETHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agriculture: It can be used as a fungicide or bactericide to protect crops from various diseases.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-({6-[(3,4-DIMETHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby disrupting the biochemical pathways essential for cell survival. This mechanism is particularly relevant in its anticancer activity, where it targets enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- **1-({6-[(3,4-DIMETHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE
- **1-({6-[(3,4-DIMETHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-2-(2-PYRIDINYL)-1H-BENZIMIDAZOLE
Uniqueness
The uniqueness of 1-({6-[(3,4-DIMETHOXYPHENYL)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of triazolothiadiazole and benzodiazole moieties provides a versatile scaffold for the development of new compounds with enhanced properties.
Properties
Molecular Formula |
C20H18N6O2S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-6-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H18N6O2S/c1-27-16-8-7-13(9-17(16)28-2)10-19-24-26-18(22-23-20(26)29-19)11-25-12-21-14-5-3-4-6-15(14)25/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
POHJXYKDVSIZTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54)OC |
Origin of Product |
United States |
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